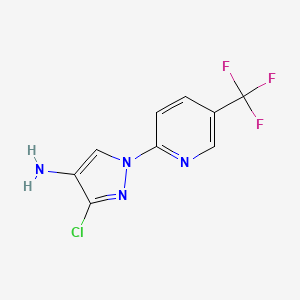

3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine

Description

Propriétés

IUPAC Name |

3-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3N4/c10-8-6(14)4-17(16-8)7-2-1-5(3-15-7)9(11,12)13/h1-4H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGARDNDCOHLAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)N2C=C(C(=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method is the reaction of 2-chloro-5-(trifluoromethyl)pyridine with hydrazine to form the corresponding pyrazole derivative. Subsequent chlorination and amination steps are then employed to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical properties:

- Chemical Formula : C10H7ClF3N3

- Molecular Weight : 253.64 g/mol

- IUPAC Name : 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine

The structural formula can be represented as follows:

Medicinal Chemistry

3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine has been studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs against various diseases.

Case Study: Anticancer Properties

Research has indicated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that modifications to the pyrazole ring could enhance its efficacy against specific tumor types .

Agrochemicals

The compound's unique trifluoromethyl group contributes to its stability and bioactivity, making it suitable for use in agrochemical formulations. It can serve as an active ingredient in herbicides or fungicides.

Case Study: Herbicide Development

A recent study explored the synthesis of pyrazole derivatives, including this compound, for their herbicidal properties. The results showed promising activity against common weeds, suggesting potential applications in agricultural practices .

Material Science

Due to its distinct electronic properties, 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine is being investigated for use in developing advanced materials, such as organic semiconductors and sensors.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Electrical Conductivity | Moderate |

| Solubility in Water | Low |

Mécanisme D'action

The mechanism by which 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain enzymes or receptors, leading to its biological activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

3-Chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Differs in the pyridine substituent (5-fluoro vs. 5-CF₃) and substitution position (pyridin-3-yl vs. pyridin-2-yl).

- Synthesis : Prepared via reaction of 3-chloro-1H-pyrazol-4-amine with 5-fluoropyridin-3-ylisocyanate in tetrahydrofuran .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structure : Features a methyl group at position 3 and a cyclopropylamine substituent instead of chlorine.

- Properties : Reported melting point: 104.0–107.0°C ; molecular formula C₁₂H₁₅N₅ (m/z 215 [M+H]+).

- Application : Demonstrated in copper-catalyzed coupling reactions, highlighting versatility in functionalization .

5-(Pyridin-2-yl)-1H-pyrazol-4-amine (A113767)

- Structure : Lacks the 3-chloro and CF₃ substituents, simplifying the scaffold.

- Availability : Sold at 95% purity (CAS: 896467-81-5), indicating its utility as a building block for further derivatization .

3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine

- Structure : Substituted with a 4-chlorophenyl group and methyl at position 1.

- Properties : Molecular formula C₁₀H₁₀ClN₃ , PubChem CID: 2735304. The aromatic chlorophenyl group may enhance π-π stacking interactions in target binding .

Data Table: Key Structural and Physicochemical Comparisons

Research Findings and Trends

Substituent Effects :

- Trifluoromethyl vs. Halogens : The CF₃ group in the target compound increases metabolic resistance compared to fluorine or chlorine, as seen in analogs like 3-chloro-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-amine .

- Pyridine Position : Pyridin-2-yl substitution (target compound) may offer better steric alignment with biological targets than pyridin-3-yl derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .

Synthetic Accessibility :

- The target compound’s synthesis requires specialized reagents (e.g., trifluoromethylpyridine precursors), whereas simpler analogs like 5-(pyridin-2-yl)-1H-pyrazol-4-amine are more readily available .

Commercial Viability :

- Discontinuation of the target compound in commercial catalogs suggests challenges in scalability or niche applications . In contrast, derivatives like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine remain widely accessible .

Activité Biologique

3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is with a molecular weight of approximately 295.66 g/mol. It features a pyrazole ring, which is known for its pharmacological relevance, and a trifluoromethyl group that enhances its biological activity.

Antiparasitic Activity

Research indicates that compounds similar to 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine exhibit significant antiparasitic effects. For instance, studies involving related pyrazole derivatives have shown promising results against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities in these compounds has been linked to improved aqueous solubility and enhanced metabolic stability, which are crucial for in vivo efficacy .

Anti-inflammatory Properties

The pyrazole moiety is also associated with anti-inflammatory activities. A series of pyrazole derivatives have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, certain derivatives exhibited IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac . The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects.

The mechanism underlying the biological activity of 3-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-4-amine involves the inhibition of specific enzyme pathways. Inhibition studies have shown that the compound may target ATPases and other critical enzymes involved in cellular metabolism and signaling pathways . The trifluoromethyl group is believed to play a crucial role in enhancing binding affinity and selectivity towards these targets.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.